ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole and cyclopenta[b]thiophene moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are fungi and insects . It has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
It is suggested that the compound interacts with its targets, leading to their death or inhibition . The compound’s potent fungicidal and insecticidal activities suggest that it may interfere with essential biological processes in these organisms .
Biochemical Pathways
Given its fungicidal and insecticidal activities, it is likely that it disrupts pathways essential for the survival and reproduction of fungi and insects .
Pharmacokinetics
Its effectiveness against fungi and insects suggests that it is well-absorbed and distributed in these organisms, and that it is metabolized and excreted in a manner that allows it to exert its toxic effects .
Result of Action
The result of the compound’s action is the death or inhibition of fungi and insects . Specifically, it has been shown to have potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, temperature, humidity, and pH can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopenta[b]thiophene core. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized via a series of cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final step involves coupling the pyrazole and cyclopenta[b]thiophene moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide Derivatives: These compounds share the pyrazole core and have been studied for their biological activities.
Cyclopenta[b]thiophene Derivatives: Compounds with similar thiophene cores are also of interest in medicinal chemistry.
Uniqueness
Ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of the pyrazole and cyclopenta[b]thiophene moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-15(20)12-9-5-4-6-11(9)22-14(12)17-13(19)10-7-8-16-18(10)2/h7-8H,3-6H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZOMVXJTTVWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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